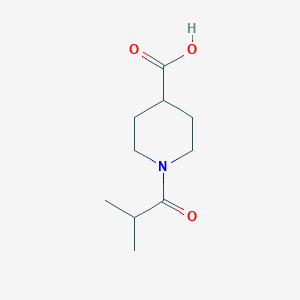

1-Isobutyrylpiperidine-4-carboxylic acid

Description

BenchChem offers high-quality 1-Isobutyrylpiperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isobutyrylpiperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methylpropanoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7(2)9(12)11-5-3-8(4-6-11)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSWWHNOGGYQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588174 | |

| Record name | 1-(2-Methylpropanoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330985-26-7 | |

| Record name | 1-(2-Methylpropanoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methylpropanoyl)piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Isobutyrylpiperidine-4-carboxylic acid chemical properties

An In-Depth Technical Guide to 1-Isobutyrylpiperidine-4-carboxylic Acid

Abstract

1-Isobutyrylpiperidine-4-carboxylic acid, also known as N-Isobutyrylisonipecotic acid, is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure combines a conformationally constrained piperidine scaffold with two key functional handles: a stable tertiary amide and a versatile carboxylic acid. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and purification, its expected spectroscopic signature, and its reactivity profile. The insights presented herein are intended to equip researchers, chemists, and drug development professionals with the technical knowledge required to effectively utilize this compound in the synthesis of novel chemical entities.

Introduction and Strategic Importance

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of marketed drugs. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, making it an ideal core for targeting complex biological receptors. 1-Isobutyrylpiperidine-4-carboxylic acid builds upon this foundation by incorporating functional groups that are pivotal for molecular elaboration.

The N-acyl substituent, specifically the isobutyryl group, enhances lipophilicity compared to simpler analogs like N-acetyl derivatives and provides steric bulk that can influence binding conformations. The carboxylic acid at the 4-position is a critical anchor point for a wide range of chemical transformations, enabling the construction of compound libraries through techniques like amide coupling. This strategic combination of features makes it a sought-after intermediate for developing novel therapeutics, particularly in areas such as neuroscience and oncology.[1][2]

Physicochemical and Structural Properties

Precise experimental data for 1-Isobutyrylpiperidine-4-carboxylic acid is not widely published. The following properties are calculated based on its structure or estimated from closely related analogs, such as 1-Acetylpiperidine-4-carboxylic acid.[2][3]

| Property | Value | Source / Method |

| IUPAC Name | 1-(2-methylpropanoyl)piperidine-4-carboxylic acid | - |

| Synonyms | N-Isobutyrylisonipecotic acid | - |

| CAS Number | 108843-95-0 | - |

| Molecular Formula | C₁₀H₁₇NO₃ | Calculated |

| Molecular Weight | 199.25 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted |

| Melting Point (°C) | ~175-185 | Estimated[2] |

| Calculated XLogP3 | 0.5 - 0.9 | Estimated[3] |

| Hydrogen Bond Donors | 1 (from carboxylic acid) | Calculated |

| Hydrogen Bond Acceptors | 3 (from C=O and O of acid, C=O of amide) | Calculated |

Synthesis and Purification Protocol

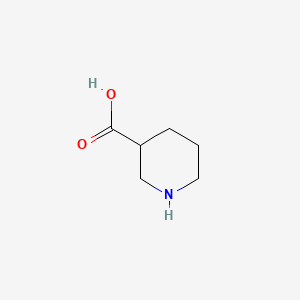

The most direct and reliable method for preparing 1-Isobutyrylpiperidine-4-carboxylic acid is through the N-acylation of the commercially available starting material, piperidine-4-carboxylic acid (isonipecotic acid).[4][5]

Causality Behind Experimental Choices

-

Starting Material: Piperidine-4-carboxylic acid is chosen for its bifunctional nature, possessing a secondary amine for acylation and a carboxylic acid that remains intact under the reaction conditions.

-

Acylating Agent: Isobutyryl chloride is a highly reactive acylating agent that readily forms the desired amide bond. Isobutyric anhydride is a suitable, less aggressive alternative.

-

Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the hydrochloric acid byproduct generated during the acylation, preventing the protonation and deactivation of the starting piperidine's secondary amine.

-

Solvent: A dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to ensure all reactants remain in solution and to prevent hydrolysis of the acyl chloride.

-

Purification: An aqueous acid-base workup is a highly effective purification strategy. Washing with dilute acid removes any unreacted base (TEA). The product itself is amphoteric but can be selectively extracted. Final purification is achieved by adjusting the pH of the aqueous layer to precipitate the product, which is then isolated by filtration.

Step-by-Step Synthesis Methodology

-

Reaction Setup: To a round-bottom flask charged with piperidine-4-carboxylic acid (1.0 eq), add anhydrous dichloromethane (DCM) to form a slurry (approx. 0.2 M concentration).

-

Base Addition: Add triethylamine (2.2 eq) to the slurry and stir until a homogenous solution is obtained. Cool the flask to 0 °C in an ice bath.

-

Acylation: Slowly add isobutyryl chloride (1.1 eq) dropwise to the cooled solution. Rationale: A slight excess of the acylating agent ensures complete consumption of the starting material. Slow addition at 0 °C controls the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material.

-

Quenching: Once the reaction is complete, slowly add deionized water to quench any remaining isobutyryl chloride.

-

Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove TEA) and then with brine.

-

Product Isolation: Combine the aqueous layers. Adjust the pH to approximately 2-3 using 2 M HCl. A white precipitate of the product should form.

-

Filtration and Drying: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water. Dry the product under high vacuum to a constant weight.

Synthesis Workflow Diagram

Spectroscopic Profile (Predicted)

-

¹H NMR:

-

Carboxylic Acid (COOH): A broad singlet, typically downfield (>10 ppm), which is D₂O exchangeable.

-

Piperidine Ring Protons: A series of complex multiplets between ~1.5 and 4.5 ppm. The axial and equatorial protons adjacent to the nitrogen will show distinct signals, often split into two groups due to the rotational barrier of the amide bond.

-

Isobutyryl CH: A septet around 2.8-3.2 ppm.

-

Isobutyryl CH₃: A doublet at ~1.1 ppm (6H).

-

-

¹³C NMR:

-

Carboxylic Acid C=O: ~175-180 ppm.

-

Amide C=O: ~170-175 ppm.

-

Piperidine Carbons: Signals in the range of 25-50 ppm.

-

Isobutyryl CH: ~35 ppm.

-

Isobutyryl CH₃: ~20 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C=O Stretch (Tertiary Amide): A strong, sharp peak around 1620-1650 cm⁻¹. The lower frequency compared to the acid C=O is characteristic.

-

C-H Stretch: Peaks just below 3000 cm⁻¹.

-

Chemical Reactivity and Derivatization

The utility of this molecule stems from the orthogonal reactivity of its two primary functional groups.

Reactions at the Carboxylic Acid

The carboxylic acid is the primary site for derivatization. It undergoes all typical reactions of this functional group:

-

Amide Coupling: This is the most common application. Activation with coupling agents (e.g., HATU, HOBt/EDC) followed by reaction with a primary or secondary amine yields a diverse range of amides. This is a cornerstone of library synthesis in drug discovery.

-

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via the acyl chloride produces esters, which can serve as prodrugs or modify solubility.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to a primary alcohol. Note that this reagent will also reduce the tertiary amide to a tertiary amine. More selective reagents like borane (BH₃) can often reduce the acid in the presence of the amide.

Reactions Involving the Amide

The N-isobutyryl group is a tertiary amide and is generally robust and chemically stable.

-

Stability: It is resistant to hydrolysis under mild acidic or basic conditions, making it an excellent protecting group or a stable structural element.

-

Reduction: As mentioned, powerful reducing agents like LiAlH₄ can reduce the amide carbonyl, yielding 1-isobutylpiperidine-4-methanol (assuming the carboxylic acid is also reduced).

Derivatization Pathways Diagram

Applications in Medicinal Chemistry

1-Isobutyrylpiperidine-4-carboxylic acid is not typically an active pharmaceutical ingredient itself, but rather a crucial intermediate. Its analogs are used as reactants in the synthesis of a wide range of biologically active molecules.[2] Key application areas include:

-

Scaffold for Library Synthesis: The molecule is an ideal starting point for creating focused libraries of drug-like small molecules for high-throughput screening.

-

CNS Agents: Substituted piperidines are well-known for their ability to cross the blood-brain barrier and interact with CNS targets. Derivatives are explored as monoamine neurotransmitter re-uptake inhibitors and for other neurological targets.[1]

-

Enzyme Inhibitors: The carboxylic acid can act as a bioisostere or anchoring point to mimic natural substrates (like amino acids) in enzyme active sites, leading to the development of inhibitors for proteases, kinases (e.g., CDK inhibitors), and other enzymes.[2]

-

GPCR Ligands: The rigid piperidine core allows for the precise spatial arrangement of pharmacophores needed to target G-protein coupled receptors, such as CCR5 antagonists for HIV treatment.[2]

Safety and Handling

As with any laboratory chemical, 1-Isobutyrylpiperidine-4-carboxylic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on data for similar acidic and piperidine-based compounds, it should be considered an irritant to the skin, eyes, and respiratory system. Avoid inhalation of dust and direct contact. Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

References

A consolidated list of sources used to compile this technical guide is provided below.

- ChemicalBook. (n.d.). N-BOC-piperidine-4-carboxylic acid synthesis.

-

PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]

-

American Elements. (n.d.). 1-Isobutylpiperidine-4-carboxylic Acid. Retrieved from [Link]

- Kharatkar, R., et al. (2015). Synthesis, Characterization and Biological Evaluation of Novel 1-[2-(2-Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4-Carboxylic Acid Methyl Ester.

-

Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1: Synthesis of Isonipecotic acid methyl ester. Retrieved from [Link]

-

2a biotech. (n.d.). 1-ISOBUTYRYLPIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid. Retrieved from [Link]

-

Stenutz, R. (n.d.). piperidine-4-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.

-

PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylpiperidine-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-Formyl-4-piperidinecarboxylic Acid. Retrieved from [Link]

Sources

- 1. 901313-95-9|1-Isobutylpiperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 1-乙酰基-4-哌啶甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 5. piperidine-4-carboxylic acid [stenutz.eu]

A Technical Guide to the Synthesis of 1-Isobutyrylpiperidine-4-carboxylic Acid: Principles and Protocols

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 1-Isobutyrylpiperidine-4-carboxylic acid, a derivative of isonipecotic acid. The primary focus is on the direct N-acylation of piperidine-4-carboxylic acid (isonipecotic acid) using isobutyryl chloride. This document details the underlying chemical principles, reaction mechanisms, and process variables. Furthermore, it presents a validated, step-by-step experimental protocol, discusses an alternative synthesis strategy involving protective groups, and offers insights into the challenges and critical parameters of the synthesis. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded approach to the synthesis of N-acyl piperidine derivatives.

Introduction and Strategic Overview

1-Isobutyrylpiperidine-4-carboxylic acid is a specialized organic molecule built upon the piperidine-4-carboxylic acid scaffold, also known as isonipecotic acid.[1][2][3] The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, making its derivatives valuable building blocks in medicinal chemistry and drug discovery. The addition of the N-isobutyryl group modifies the physicochemical properties of the parent amino acid, such as lipophilicity and hydrogen bonding capability, which can be critical for modulating biological activity.

The synthesis of this target molecule is fundamentally an amide bond formation via the N-acylation of a secondary amine. The most direct and efficient approach involves the reaction of isonipecotic acid with a suitable isobutyrylating agent.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a clear and logical disconnection at the amide bond between the piperidine nitrogen and the isobutyryl carbonyl carbon. This approach identifies the two primary synthons: the piperidine-4-carboxylic acid core and the isobutyryl group. These synthons correspond to readily available starting materials: isonipecotic acid and an activated isobutyric acid derivative, such as isobutyryl chloride.

Caption: Retrosynthetic analysis of the target molecule.

Core Synthesis Pathway: Direct N-Acylation

The principal pathway for synthesizing 1-Isobutyrylpiperidine-4-carboxylic acid is the direct acylation of isonipecotic acid with isobutyryl chloride. This reaction is a classic example of nucleophilic acyl substitution.[4]

Mechanism and Rationale

The reaction proceeds via the nucleophilic attack of the secondary amine of isonipecotic acid on the electrophilic carbonyl carbon of isobutyryl chloride.[5] This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine and to drive the reaction to completion.

A widely used and robust method for this type of transformation is the Schotten-Baumann reaction , which employs an aqueous base in a biphasic system.[6][7][8][9] The amine and acyl chloride react in an organic phase, while the aqueous base (e.g., NaOH) neutralizes the generated HCl. This method is particularly effective for acylating amino acids, as it keeps the amine in its deprotonated, nucleophilic state while preventing significant hydrolysis of the reactive acyl chloride.[10]

Caption: Workflow for the direct N-acylation pathway.

Key Experimental Choices

-

Acylating Agent: Isobutyryl chloride is the preferred reagent due to its high reactivity compared to isobutyric anhydride. It can be purchased directly or prepared from isobutyric acid and a chlorinating agent like thionyl chloride (SOCl₂).[11][12]

-

Base: Sodium hydroxide (NaOH) is a cost-effective and efficient base for the Schotten-Baumann reaction. The use of an aqueous solution allows for easy separation and neutralization of the HCl byproduct.[8] Alternatively, in a non-aqueous system, an organic base like triethylamine (TEA) or pyridine could be used to scavenge the HCl.[13]

-

Solvent System: A biphasic system of water and an immiscible organic solvent like dichloromethane (DCM) or diethyl ether is ideal for the Schotten-Baumann conditions.[9] It sequesters the organic reactants from the bulk of the water, minimizing hydrolysis of the acyl chloride.

-

Temperature Control: The reaction is exothermic and should be initiated at a low temperature (0-5 °C) to control the reaction rate and minimize side reactions. After the initial addition, the reaction can be allowed to warm to room temperature.

Detailed Experimental Protocol: Direct Acylation

This protocol is a representative procedure based on established chemical principles. Researchers should conduct their own risk assessments and optimization studies.

Materials and Reagents:

-

Isonipecotic acid (Piperidine-4-carboxylic acid)

-

Isobutyryl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated and 2M

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, ice bath, separatory funnel.

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve isonipecotic acid (e.g., 5.0 g, 38.7 mmol) in 50 mL of 2M aqueous sodium hydroxide. Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

-

Acylation: In a separate flask, dissolve isobutyryl chloride (e.g., 4.5 g, 42.6 mmol, 1.1 equivalents) in 50 mL of dichloromethane. Add this solution dropwise to the cold, stirring aqueous solution of isonipecotic acid over 30 minutes. Ensure the temperature of the reaction mixture remains below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up (Phase Separation): Transfer the biphasic mixture to a separatory funnel. Separate the organic layer.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by adding concentrated hydrochloric acid dropwise. A white precipitate of the product should form.

-

Extraction: Extract the acidified aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine all organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 1-Isobutyrylpiperidine-4-carboxylic acid.

Alternative Pathway: A Protect-Acylate-Deprotect Strategy

An alternative strategy, which can be advantageous if the direct acylation proves low-yielding or difficult to purify, involves the protection of the carboxylic acid functionality as an ester.[14] This approach enhances the solubility of the intermediate in organic solvents and eliminates potential side reactions involving the carboxylic acid.

-

Esterification: Isonipecotic acid is first converted to its corresponding ester (e.g., methyl or ethyl isonipecotate). This is typically achieved via Fischer esterification using the alcohol as a solvent and a strong acid catalyst (e.g., H₂SO₄ or HCl gas).

-

N-Acylation: The resulting piperidine ester is then acylated with isobutyryl chloride under standard non-aqueous conditions, using an organic base like triethylamine in a solvent like DCM.[13]

-

Saponification (Deprotection): The final step is the hydrolysis of the ester group back to the carboxylic acid using a base like NaOH or LiOH, followed by acidic work-up.[13]

Caption: Workflow for the ester protection strategy.

Comparative Data

| Parameter | Direct Acylation (Schotten-Baumann) | Ester Protection Strategy |

| Number of Steps | 1 | 3 |

| Typical Yield | Moderate to Good | Good to High (overall) |

| Complexity | Low | Moderate |

| Key Advantage | Simplicity, fewer steps. | Cleaner reaction, easier purification of intermediates. |

| Key Disadvantage | Potential for side reactions, purification can be challenging. | Longer overall process, requires protection/deprotection. |

Conclusion

The synthesis of 1-Isobutyrylpiperidine-4-carboxylic acid is most directly achieved through the N-acylation of isonipecotic acid. The Schotten-Baumann reaction conditions provide a robust and scalable method for this transformation, offering a one-step pathway to the desired product. For syntheses where purity is paramount and challenges arise in the direct approach, an alternative three-step strategy involving ester protection offers superior control and often results in a cleaner final product. The choice between these pathways will depend on the specific requirements of the research or development program, including scale, purity requirements, and available resources.

References

-

Schotten–Baumann reaction - Grokipedia. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts.

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

-

AMERICAN ELEMENTS. (n.d.). 1-Isobutylpiperidine-4-carboxylic Acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide. Retrieved from [Link]

-

Pearson. (n.d.). What is the mechanism for the reaction between isobutyryl chlorid... Retrieved from [Link]

-

Wikipedia. (n.d.). Isobutyryl chloride. Retrieved from [Link]

-

Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for 1-N-BOC-4-acetyl piperidine.

-

ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

-

Organic Chemistry. (n.d.). Acetyl Protection - Common Conditions. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

-

Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Isobutyryl chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of (S)-2-piperidinecarboxylic acid.

-

Chemistry LibreTexts. (2023, January 22). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis of N-acylurea derivatives from carboxylic acids and N,N-dialkyl carbodiimides in water. Retrieved from [Link]

-

CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Retrieved from [Link]

-

Chemical Reviews. (2009). Amino Acid-Protecting Groups. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 4-Piperidinecarboxylic acid. Retrieved from [Link]

Sources

- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Schotten-Baumann Reaction [organic-chemistry.org]

- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. EP2888226B2 - Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts - Google Patents [patents.google.com]

- 11. Isobutyryl chloride - Wikipedia [en.wikipedia.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Acetyl Protection - Common Conditions [commonorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

physicochemical characteristics of 1-Isobutyrylpiperidine-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Characterization of 1-Isobutyrylpiperidine-4-carboxylic Acid

Abstract: 1-Isobutyrylpiperidine-4-carboxylic acid (CAS No: 330985-26-7) is a substituted piperidine derivative with potential applications as a building block in medicinal chemistry and materials science.[1] A thorough understanding of its physicochemical characteristics is paramount for its effective use in research and development, influencing everything from reaction kinetics to formulation and bioavailability. This guide provides a comprehensive framework for the experimental determination of its key properties. While specific experimental data for this compound is not widely published, this document outlines the authoritative, industry-standard protocols for its complete characterization, thereby serving as a roadmap for researchers.

Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to confirm its identity and basic molecular properties. 1-Isobutyrylpiperidine-4-carboxylic acid is a bifunctional molecule featuring a carboxylic acid and a tertiary amide integrated into a piperidine scaffold.

| Property | Value | Source |

| CAS Number | 330985-26-7 | [1] |

| Molecular Formula | C₁₀H₁₇NO₃ | Derived |

| Molecular Weight | 199.25 g/mol | Derived |

| IUPAC Name | 1-(2-methylpropanoyl)piperidine-4-carboxylic acid | Derived |

| Canonical SMILES | CC(C)C(=O)N1CCC(CC1)C(=O)O | Derived |

Melting Point: A Criterion for Purity

The melting point is a critical thermal property that provides a primary indication of a compound's purity. Pure crystalline solids exhibit a sharp, well-defined melting range (typically 0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[2][3]

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the most common and accessible technique for determining the melting point of a solid organic compound.[4]

Causality: This method relies on controlled heating and precise temperature measurement at the moment of phase transition from solid to liquid. The use of a packed capillary tube ensures uniform heat transfer to a small, representative sample.

Methodology:

-

Sample Preparation: Ensure the 1-Isobutyrylpiperidine-4-carboxylic acid sample is completely dry and finely powdered to allow for uniform packing and heating.[4]

-

Capillary Loading: Gently press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to compact the sample, aiming for a packed column of 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[4]

-

Rapid Heating (Initial Run): Heat the sample rapidly to get an approximate melting range. This saves time in subsequent, more precise measurements.[2]

-

Slow Heating (Accurate Determination): Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2°C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

-

Validation: Repeat the measurement at least twice to ensure consistency.

Workflow for Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Acid Dissociation Constant (pKa): The Key to pH-Dependent Behavior

The pKa value quantifies the strength of the carboxylic acid group. It is the pH at which the protonated (neutral) and deprotonated (anionic) forms of the acid are present in equal concentrations. This parameter is crucial as it governs the compound's charge state, solubility, and permeability across biological membranes at different pH values.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for pKa determination.[5] It involves monitoring the pH of a solution of the compound as a titrant (a strong base, in this case) is added incrementally.[6]

Causality: The gradual neutralization of the carboxylic acid by the strong base produces a characteristic sigmoidal titration curve when plotting pH versus the volume of titrant added. The inflection point of this curve corresponds to the equivalence point, and the pH at the half-equivalence point is equal to the pKa.[6][7]

Methodology:

-

Apparatus Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate measurements.[6]

-

Sample Preparation: Accurately weigh and dissolve a known quantity of 1-Isobutyrylpiperidine-4-carboxylic acid in a suitable solvent (e.g., water or a water/co-solvent mixture) to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution.

-

Titration: Add a standardized strong base solution (e.g., 0.1 M NaOH) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Data Analysis: Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis).

-

pKa Determination:

-

Identify the equivalence point (the point of steepest slope on the curve).

-

Determine the volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point).

-

The pH value corresponding to the half-equivalence point on the titration curve is the pKa of the carboxylic acid.[7]

-

Workflow for pKa Determination via Potentiometric Titration

Caption: Workflow for Potentiometric pKa Determination.

Aqueous Solubility: A Gatekeeper for Bioavailability

Solubility is a measure of the maximum concentration of a substance that can dissolve in a solvent at a given temperature.[8] For drug development, aqueous solubility is a critical determinant of bioavailability and formulation strategies. The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility.[9]

Experimental Protocol: Shake-Flask Method

Causality: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. By adding an excess of the solid, the system is allowed to equilibrate over a sufficient period, after which the concentration of the dissolved compound in the supernatant is measured.

Methodology:

-

Preparation: Add an excess amount of solid 1-Isobutyrylpiperidine-4-carboxylic acid to a series of vials containing the desired aqueous medium (e.g., purified water, phosphate-buffered saline at various pH values). The excess solid is crucial to ensure saturation is achieved.[10]

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[10]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand. Separate the saturated solution (supernatant) from the undissolved solid. This is a critical step and is typically achieved by centrifugation or filtration.[11]

-

Note: Care must be taken during filtration to avoid adsorption of the compound onto the filter material, which could lead to an underestimation of solubility.[11]

-

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and the dilution factor.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for Shake-Flask Solubility Measurement.

Spectroscopic Profile

Spectroscopic analysis provides unambiguous confirmation of the molecular structure.

| Technique | Functional Group | Expected Characteristics |

| FT-IR | O-H (Carboxylic Acid) | Very broad absorption band from 2500-3300 cm⁻¹.[12] |

| C=O (Carboxylic Acid) | Strong, sharp absorption band around 1700-1725 cm⁻¹.[12] | |

| C=O (Tertiary Amide) | Strong absorption band around 1630-1660 cm⁻¹.[13] | |

| ¹H NMR | COOH | A very broad singlet, typically >10 ppm. |

| CH (isobutyryl) | A multiplet (septet) around 2.5-3.0 ppm. | |

| CH₃ (isobutyryl) | A doublet around 1.1-1.2 ppm. | |

| CH₂ (piperidine) | Multiple overlapping signals in the 1.5-3.8 ppm range. | |

| ¹³C NMR | C=O (Carboxylic Acid) | Signal in the 170-185 ppm range.[12] |

| C=O (Amide) | Signal in the 165-175 ppm range.[13] | |

| Piperidine & Isobutyl C | Multiple signals in the 20-60 ppm range. |

References

-

AMERICAN ELEMENTS®. 1-Isobutylpiperidine-4-carboxylic Acid. Available at: [Link]

-

2a biotech. 1-ISOBUTYRYLPIPERIDINE-4-CARBOXYLIC ACID. Available at: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

-

ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. Available at: [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Available at: [Link]

-

Westlab Canada. Measuring the Melting Point. (2023). Available at: [Link]

-

Melting point determination. Available at: [Link]

-

SSERC. Melting point determination. Available at: [Link]

-

Experiment 1: Melting-point Determinations. Available at: [Link]

-

ACS Publications. Determination of pKa using the half-volume method: A laboratory experiment. Available at: [Link]

-

RSC Education. Melting point determination. Available at: [Link]

-

ULM. Experiment # 11: Spectroscopic determination of indicator pKa. Available at: [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

-

NIH. Development of Methods for the Determination of pKa Values. Available at: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

Chemistry LibreTexts. 2.8: pH measurement and determination of pKa value. (2023). Available at: [Link]

-

PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Available at: [Link]

-

PubChem. 1-Isopropylpiperidine-4-Carboxylic Acid. Available at: [Link]

-

Wikipedia. Isonipecotic acid. Available at: [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

Stenutz. piperidine-4-carboxylic acid. Available at: [Link]

-

PubChem. 1-Acetylpiperidine-4-carboxylic acid. Available at: [Link]

-

NIH. 4-Piperidinecarboxylic acid. Available at: [Link]

-

YouTube. Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. (2021). Available at: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Available at: [Link]

-

21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. Available at: [Link]

-

pKa Data Compiled by R. Williams. (2022). Available at: [Link]

Sources

- 1. 2abiotech.net [2abiotech.net]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 4. westlab.com [westlab.com]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

A Technical Guide to 1-Isobutyrylpiperidine-4-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a valuable building block for targeting a wide range of biological receptors and enzymes. 1-Isobutyrylpiperidine-4-carboxylic acid belongs to this critical class of molecules, combining the piperidine framework with two key functional groups: a tertiary amide (the N-isobutyryl group) and a carboxylic acid. This unique combination offers synthetic chemists a versatile platform for generating diverse molecular libraries. The carboxylic acid serves as a crucial handle for derivatization, while the N-acyl group modulates the core's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. This guide provides an in-depth analysis of this compound, detailing its chemical identity, a robust synthetic protocol, and its potential applications for researchers in pharmaceutical and chemical sciences.

Chemical Identity and Identifiers

Precise identification is the cornerstone of reproducible scientific research. 1-Isobutyrylpiperidine-4-carboxylic acid is distinguished from its close analogues, such as N-isobutyl or N-acetyl derivatives, by the specific nature of its N-acyl substituent.[1][2][3] The core identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 330985-26-7 | 2a biotech[2] |

| IUPAC Name | 1-(2-methylpropanoyl)piperidine-4-carboxylic acid | |

| Molecular Formula | C₁₀H₁₇NO₃ | |

| Molecular Weight | 199.25 g/mol | |

| SMILES | CC(C)C(=O)N1CCC(CC1)C(=O)O | |

| InChI | InChI=1S/C10H17NO3/c1-6(2)9(13)11-5-3-7(4-8-11)10(14)15/h6-8H,3-5H2,1-2H3,(H,14,15) | |

| InChIKey | YFGFVNDGIMFAQQ-UHFFFAOYSA-N |

Synthesis and Characterization

The synthesis of 1-Isobutyrylpiperidine-4-carboxylic acid is typically achieved through a two-step process starting from the commercially available piperidine-4-carboxylic acid (isonipecotic acid).[4][5] The strategy involves the protection of the carboxylic acid moiety, followed by N-acylation, and concluding with deprotection. This sequence is critical to prevent unwanted side reactions, such as the formation of an unstable mixed anhydride, which could occur if the unprotected carboxylic acid were directly subjected to acylation conditions.

Experimental Protocol: A Self-Validating Two-Step Synthesis

Step 1: Esterification of Piperidine-4-carboxylic Acid

-

Causality: The carboxylic acid is first converted to an ester (e.g., an ethyl ester) to protect it from reacting with the acylating agent in the subsequent step. Fischer esterification, using a strong acid catalyst like sulfuric acid in ethanol, is a standard and cost-effective method for this transformation. The large excess of ethanol serves as both solvent and reactant, driving the equilibrium towards the product.

-

Methodology:

-

Suspend piperidine-4-carboxylic acid (1.0 eq) in absolute ethanol (approx. 0.2 M concentration).

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add concentrated sulfuric acid (H₂SO₄, 1.2 eq) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Concentrate the mixture under reduced pressure to remove most of the ethanol.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the ethyl piperidine-4-carboxylate intermediate, which can often be used in the next step without further purification.

-

Step 2: N-Acylation and Saponification

-

Causality: The piperidine nitrogen of the ester intermediate is acylated using isobutyryl chloride. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the piperidine nitrogen which would render it unreactive. The final step, saponification, uses a strong base like sodium hydroxide (NaOH) to hydrolyze the ethyl ester back to the desired carboxylic acid.

-

Methodology:

-

Dissolve the ethyl piperidine-4-carboxylate intermediate (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add triethylamine (1.5 eq) to the solution and cool to 0 °C.

-

Slowly add isobutyryl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product into the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.

-

Dry the organic phase over Na₂SO₄, filter, and concentrate to yield the crude N-acylated ester.

-

Dissolve the crude ester in a mixture of THF/methanol and add an aqueous solution of NaOH (2.0 eq).

-

Stir at room temperature overnight.

-

Remove the organic solvents under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of ~2-3 with 2N HCl. A white precipitate should form.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield pure 1-Isobutyrylpiperidine-4-carboxylic acid.

-

Synthesis Workflow Diagram

Caption: Synthetic route to the target compound via esterification, N-acylation, and saponification.

Applications in Research and Drug Development

While specific biological activity for 1-isobutyrylpiperidine-4-carboxylic acid itself is not widely reported, its true value lies in its role as a versatile chemical building block. The carboxylic acid functional group is a cornerstone in drug design, often involved in critical binding interactions with biological targets.[6] However, it can also present challenges related to metabolic stability and cell membrane permeability.

1. Scaffold for Library Synthesis: The primary application of this compound is as an intermediate in the synthesis of more complex molecules. The carboxylic acid can be readily converted into a wide array of functional groups, including amides, esters, and alcohols, allowing for the rapid generation of diverse chemical libraries for screening. For instance, coupling the carboxylic acid with various amines is a standard method to explore the chemical space around a target.[7]

2. Bioisosteric Replacement Studies: In medicinal chemistry, replacing a carboxylic acid with a bioisostere (a group with similar physical or chemical properties that imparts different biological or pharmacokinetic profiles) is a common strategy.[8] Synthesizing analogues where the carboxyl group of 1-isobutyrylpiperidine-4-carboxylic acid is replaced with moieties like tetrazoles or hydroxamic acids can lead to compounds with improved properties, such as enhanced brain penetration or altered acidity.[8]

3. Fragment-Based Drug Discovery (FBDD): The molecule itself represents a valuable fragment for FBDD. The N-isobutyrylpiperidine portion can be explored for its ability to bind to protein pockets, with the carboxylic acid serving as a vector for growing the fragment into a more potent lead compound. Piperidine derivatives are known to be key components in inhibitors of GABA transporters and other central nervous system targets.[9]

Logical Relationship Diagram

Caption: Role as a core scaffold for generating diverse derivatives for drug discovery programs.

Conclusion

1-Isobutyrylpiperidine-4-carboxylic acid is a well-defined chemical entity with significant potential as a building block in modern drug discovery. Its synthesis from readily available starting materials is straightforward and scalable. While not a therapeutic agent in its own right, its true utility is realized when its dual functionality—the modifiable N-acyl group and the versatile carboxylic acid handle—is leveraged by medicinal chemists. For researchers aiming to develop novel therapeutics, particularly in areas targeting the central nervous system, this compound represents a valuable starting point for the synthesis of focused compound libraries and the exploration of structure-activity relationships.

References

-

American Elements. 1-Isobutylpiperidine-4-carboxylic Acid | CAS 901313-95-9. American Elements. Available from: [Link].

-

2a biotech. 1-ISOBUTYRYLPIPERIDINE-4-CARBOXYLIC ACID. 2a biotech. Available from: [Link].

- Google Patents. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine. Google Patents.

-

PubChem. 1-Isopropylpiperidine-4-Carboxylic Acid | C9H17NO2 | CID 6484187. National Center for Biotechnology Information. Available from: [Link].

-

Wikipedia. Isonipecotic acid. Wikimedia Foundation. Available from: [Link].

-

PubChem. 1-carbamoylpiperidine-4-carboxylic Acid | C7H12N2O3 | CID 3875700. National Center for Biotechnology Information. Available from: [Link].

-

Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203–2234. Available from: [Link].

-

ResearchGate. Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. ResearchGate. Available from: [Link].

-

PubChem. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255. National Center for Biotechnology Information. Available from: [Link].

-

PubChem. 1-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 2736939. National Center for Biotechnology Information. Available from: [Link].

-

PubChem. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773. National Center for Biotechnology Information. Available from: [Link].

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Available from: [Link].

-

PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. National Center for Biotechnology Information. Available from: [Link].

-

PubMed. Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. National Center for Biotechnology Information. Available from: [Link].

- Google Patents. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors. Google Patents.

-

PubChem. 4-Aminopiperidine-4-carboxylic acid | C6H12N2O2 | CID 1514306. National Center for Biotechnology Information. Available from: [Link].

-

PrepChem.com. Synthesis of 4-piperidinecarboxylic acid. PrepChem.com. Available from: [Link].

Sources

- 1. americanelements.com [americanelements.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 5. 498-94-2|Piperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]

- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of the N-Acylpiperidine Scaffold

An In-depth Technical Guide to the Molecular Structure of 1-Isobutyrylpiperidine-4-carboxylic Acid

This guide provides a comprehensive technical overview of the molecular structure, properties, and characterization of 1-Isobutyrylpiperidine-4-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who are working with piperidine-based scaffolds.

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically approved drugs and bioactive molecules.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for designing ligands that interact with biological targets. The nitrogen atom of the piperidine ring offers a convenient handle for chemical modification, allowing for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability.[1]

N-acylation, the process of adding an acyl group to the piperidine nitrogen, is a critical synthetic strategy to modulate these properties.[2][3] This modification can profoundly influence a molecule's biological activity, receptor binding affinity, and pharmacokinetic profile.[1][4] 1-Isobutyrylpiperidine-4-carboxylic acid, a derivative of isonipecotic acid (piperidine-4-carboxylic acid), embodies this principle. Understanding its precise molecular structure is fundamental to predicting its behavior and unlocking its potential in drug discovery programs, which often target areas like cancer, central nervous system disorders, and inflammatory conditions.[2][5][6]

Core Molecular Identity and Physicochemical Properties

1-Isobutyrylpiperidine-4-carboxylic acid is a derivative of piperidine-4-carboxylic acid (also known as isonipecotic acid), where the piperidine nitrogen is acylated with an isobutyryl group.[7][8][9] This transformation converts the secondary amine of the parent ring into a tertiary amide.

| Property | Value | Source |

| IUPAC Name | 1-(2-methylpropanoyl)piperidine-4-carboxylic acid | N/A (Standard Nomenclature) |

| CAS Number | 330985-26-7 | [7][10][11] |

| Molecular Formula | C₁₀H₁₇NO₃ | [7] |

| Molecular Weight | 199.25 g/mol | [7] |

| Structure | A piperidine ring substituted at the 1-position with an isobutyryl group and at the 4-position with a carboxylic acid. | [7][12] |

Elucidation of the Molecular Structure: A Spectroscopic Approach

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying key functional groups. The spectrum of 1-Isobutyrylpiperidine-4-carboxylic acid is expected to show a combination of characteristic absorptions for a carboxylic acid and a tertiary amide.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is predicted in the region of 2500-3300 cm⁻¹ . This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[13][14][15]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected around 1700-1725 cm⁻¹ , characteristic of the carbonyl in a saturated carboxylic acid dimer.[15][16]

-

C=O Stretch (Tertiary Amide): A distinct, strong absorption band, known as the "Amide I band," is predicted to appear in the range of 1630-1660 cm⁻¹ .[12][17] The presence of two separate C=O stretching frequencies is a key indicator of the molecule's structure.

-

C-N Stretch (Amide): A moderate absorption in the fingerprint region, typically around 1200-1300 cm⁻¹, corresponding to the C-N bond of the amide.

-

O-H Bend (Carboxylic Acid): A broad wagging peak is often observed around 900-960 cm⁻¹ , which is also characteristic of carboxylic acid dimers.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the 10-13 ppm range. This signal would disappear upon the addition of D₂O due to proton-deuterium exchange.[14][18]

-

Isobutyryl Methine Proton (-CH(CH₃)₂): A septet is predicted around 2.8-3.2 ppm , coupled to the six protons of the two methyl groups.

-

Isobutyryl Methyl Protons (-CH(CH₃)₂): A doublet is expected around 1.1-1.2 ppm , integrating to six protons.

-

Piperidine Protons: The piperidine ring protons will appear as a series of complex multiplets between approximately 1.5 and 4.5 ppm . Due to the chair conformation and the presence of the bulky isobutyryl group, which restricts nitrogen inversion, distinct signals for axial and equatorial protons are expected. Protons on carbons adjacent to the nitrogen (positions 2 and 6) will be the most deshielded, likely appearing in the 3.0-4.5 ppm range. The proton at the 4-position, adjacent to the carboxylic acid, would appear as a multiplet around 2.4-2.7 ppm .[19]

-

Carboxylic Acid Carbonyl (-COOH): A signal is expected in the 175-185 ppm range for the saturated carboxylic acid.[18][20]

-

Amide Carbonyl (-C=O): The tertiary amide carbonyl carbon is predicted to appear slightly upfield of the carboxylic acid carbonyl, around 170-175 ppm .

-

Piperidine Carbons: Signals for the five piperidine ring carbons are expected between 25-55 ppm . The carbons adjacent to the nitrogen (C2, C6) would be in the downfield portion of this range (e.g., 45-55 ppm), while the carbon bearing the carboxylic acid (C4) would be around 40-45 ppm.

-

Isobutyryl Carbons: The methine carbon (-CH) is expected around 30-35 ppm , and the two equivalent methyl carbons (-CH₃) would appear further upfield, around 19-21 ppm .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): In an Electron Ionization (EI) spectrum, the molecular ion peak would be expected at m/z = 199 .

-

Key Fragmentation Pathways:

-

Loss of the carboxyl group: A significant fragment at m/z = 154 ([M-COOH]⁺).

-

Loss of the isobutyryl radical: A fragment corresponding to the piperidine-4-carboxylic acid cation.

-

Alpha-cleavage of the piperidine ring, leading to characteristic fragments from the breakdown of the heterocyclic system.

-

Synthesis and Reaction Mechanism

The most direct and logical synthesis of 1-Isobutyrylpiperidine-4-carboxylic acid is through the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid). This reaction proceeds via a well-established nucleophilic acyl substitution mechanism.[21][22]

Experimental Protocol: N-Acylation

Objective: To synthesize 1-Isobutyrylpiperidine-4-carboxylic acid from piperidine-4-carboxylic acid.

Materials:

-

Piperidine-4-carboxylic acid (1.0 eq)

-

Isobutyryl chloride (1.1 eq)

-

Triethylamine (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Suspend piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add triethylamine (2.2 eq) to the suspension. The mixture may become clearer as the triethylamine salt of the carboxylic acid forms. Cool the flask to 0 °C in an ice bath.

-

Acylation: Add isobutyryl chloride (1.1 eq) dropwise to the stirred solution at 0 °C. A white precipitate (triethylammonium chloride) will form.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH ~2 with 1M HCl.

-

Extraction: Extract the product into the organic layer. Separate the layers and extract the aqueous layer two more times with DCM.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure 1-Isobutyrylpiperidine-4-carboxylic acid.

Causality and Rationale:

-

Anhydrous Conditions: Isobutyryl chloride is highly reactive towards water. Anhydrous solvent is essential to prevent hydrolysis of the acylating agent, which would reduce the yield.[22]

-

Use of Base: Two equivalents of triethylamine are used. The first equivalent deprotonates the carboxylic acid, improving its solubility and preventing it from reacting as an acid. The second equivalent acts as a scavenger for the HCl gas that is produced as a byproduct of the acylation reaction, driving the reaction to completion.[21][22]

-

0 °C Addition: The reaction is exothermic. Adding the acyl chloride at 0 °C helps to control the reaction rate and minimize potential side reactions.

-

Acidic Workup: The product contains a carboxylic acid. Acidifying the aqueous layer during workup ensures that the carboxylate is protonated (-COOH), making the product more soluble in the organic extraction solvent.

Structural Conformation and Reactivity

The piperidine ring of 1-Isobutyrylpiperidine-4-carboxylic acid is expected to exist predominantly in a chair conformation , which is the most stable arrangement for six-membered rings. To minimize steric hindrance, the bulky carboxylic acid group at the 4-position will strongly favor the equatorial position .

The nitrogen atom is part of a tertiary amide. Due to resonance, the amide bond has significant double-bond character, which restricts rotation around the C-N bond and enforces a planar geometry for the N-C=O unit. This conformational rigidity, combined with the defined chair structure of the ring, means that the molecule presents its functional groups in a predictable three-dimensional orientation, a critical factor for molecular recognition by biological targets.

Conclusion

The molecular structure of 1-Isobutyrylpiperidine-4-carboxylic acid is defined by three key features: a piperidine ring in a stable chair conformation, a thermodynamically favored equatorial carboxylic acid group, and a planar, rotationally restricted N-isobutyryl amide group. These features can be reliably confirmed through a combination of IR, NMR, and mass spectrometry. Its synthesis is readily achieved through standard N-acylation protocols. A thorough understanding of this structure provides a solid foundation for its application in medicinal chemistry, enabling rational design and modification in the pursuit of novel therapeutics.

References

-

American Elements. (n.d.). 1-Isobutylpiperidine-4-carboxylic Acid. Retrieved from [Link]

-

Rather, M. A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Antioxidants, 11(7), 1335. Available at: [Link]

- Google Patents. (2012). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.

-

Sugimoto, H., et al. (1992). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 35(23), 4542-4548. Available at: [Link]

-

960 Chemical Network. (n.d.). 1-(cyclobutylcarbonyl)piperidine-3-carboxylic Acid. Retrieved from [Link]

-

de Oliveira, M. R., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Journal of Advanced Research, 9, 51-61. Available at: [Link]

-

2a biotech. (n.d.). 1-ISOBUTYRYLPIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). 4-Piperidinecarboxylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]

-

Yilmaz, M., & Kucukoglu, K. (2023). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal, 28(2), 1-6. Available at: [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 271, 116391. Available at: [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Available at: [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

ResearchGate. (n.d.). Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. Retrieved from [Link]

-

Rajput, A. P., & Gore, R. P. (2012). N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. Der Pharma Chemica, 4(3), 1147-1159. Available at: [Link]

-

Spectrabase. (n.d.). 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID 1H NMR spectrum. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

NIST WebBook. (n.d.). 1-Acetyl-4-piperidinecarboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]

-

Spectrabase. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR]. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

-

MDPI. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 26(16), 4935. Available at: [Link]

-

Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3537-3551. Available at: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives [mdpi.com]

- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nwmedj.org [nwmedj.org]

- 7. 330985-26-7 Cas No. | 1-Isobutyryl-4-piperidinecarboxylic acid | Matrix Scientific [matrixscientific.com]

- 8. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 9. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2abiotech.net [2abiotech.net]

- 11. aaronchem.com [aaronchem.com]

- 12. benchchem.com [benchchem.com]

- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. echemi.com [echemi.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 19. researchgate.net [researchgate.net]

- 20. myneni.princeton.edu [myneni.princeton.edu]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. derpharmachemica.com [derpharmachemica.com]

A Senior Application Scientist's Guide to Determining the Solubility of 1-Isobutyrylpiperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 1-Isobutyrylpiperidine-4-carboxylic acid, a molecule of interest in pharmaceutical development. Recognizing the limited publicly available solubility data for this specific compound, this document shifts focus from data reporting to methodological excellence. It offers a detailed, first-principles approach, beginning with a structural analysis to predict solubility behavior, followed by a rigorous, step-by-step experimental protocol based on the gold-standard shake-flask method coupled with HPLC analysis. This guide is designed to equip researchers with the scientific rationale and practical expertise necessary to generate accurate, reliable, and reproducible solubility data, a critical parameter in the drug discovery and development process.

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution, is a cornerstone of pharmaceutical sciences.[1][2] For a compound like 1-Isobutyrylpiperidine-4-carboxylic acid, its solubility profile dictates formulation strategies, bioavailability, and ultimately, its therapeutic efficacy.[2][3] In early drug discovery, solubility screens are essential for identifying and optimizing promising candidates, as low aqueous solubility can impede absorption and lead to variable bioavailability.[2][4]

This guide distinguishes between two key types of solubility:

-

Thermodynamic Solubility : This is the true equilibrium solubility, representing the saturation point of a compound in a solvent under equilibrium conditions.[5][6][7] It is a critical parameter for late-stage preclinical development.[4]

-

Kinetic Solubility : This measures the concentration at which a compound, typically dissolved first in an organic solvent like DMSO, precipitates out of an aqueous buffer.[8][9] It is often higher than thermodynamic solubility due to the formation of supersaturated solutions and is a valuable high-throughput screening parameter in early discovery.[4][8]

This document will focus on determining the thermodynamic solubility , which provides the most fundamental and reliable data for drug development decisions.

Molecular Analysis of 1-Isobutyrylpiperidine-4-carboxylic Acid

Before embarking on experimental work, a thorough analysis of the target molecule's structure provides invaluable insight into its expected solubility behavior, guiding solvent selection and experimental design. The principle of "like dissolves like" is fundamental here: polar molecules tend to dissolve in polar solvents, and non-polar molecules in non-polar solvents.[10][11]

Chemical Structure: 1-Isobutyrylpiperidine-4-carboxylic Acid (MW: ~213.28 g/mol , Formula: C10H19NO2)

Caption: Key functional groups of 1-Isobutyrylpiperidine-4-carboxylic Acid influencing solubility.

Key Functional Groups and Their Predicted Impact:

-

Carboxylic Acid (-COOH): This is a highly polar group capable of both donating and accepting hydrogen bonds, which significantly enhances solubility in polar protic solvents like water and alcohols.[10][12] Crucially, this group is ionizable. In basic solutions (pH > pKa), it will deprotonate to form a highly soluble carboxylate salt. In acidic solutions (pH < pKa), it will remain in its less soluble, neutral form. This pH-dependent solubility is a critical characteristic to investigate.[9]

-

Tertiary Amide (-CON-): The tertiary amide group is polar and can act as a hydrogen bond acceptor, contributing positively to solubility in polar solvents.[13][14] However, unlike primary or secondary amides, it cannot donate hydrogen bonds, making its contribution to aqueous solubility less pronounced than that of a carboxylic acid.[13]

-

Piperidine Ring and Isobutyryl Group: These hydrocarbon portions of the molecule are predominantly non-polar. As the non-polar surface area of a molecule increases, its solubility in polar solvents like water tends to decrease.[10][11]

Predicted Solubility Profile: Based on this analysis, 1-Isobutyrylpiperidine-4-carboxylic acid is expected to be an amphiphilic molecule with:

-

Low to moderate solubility in neutral water due to the balance of its polar functional groups and non-polar hydrocarbon structure.

-

Significantly increased solubility in aqueous basic solutions (e.g., pH > 7) due to the ionization of the carboxylic acid group.

-

Good solubility in polar organic solvents such as methanol, ethanol, and DMSO, which can interact with both the polar and non-polar regions of the molecule.

-

Poor solubility in non-polar solvents like hexane and toluene.

Experimental Design: The Saturation Shake-Flask Method

To determine thermodynamic solubility, the saturation shake-flask method is the most reliable and widely recommended approach.[15][16] This method ensures that an equilibrium is reached between the undissolved solid and the saturated solution.[6][17] The general workflow is compliant with guidelines from regulatory bodies like the OECD and is detailed in pharmacopeias such as the USP.[17][18][19]

Sources

- 1. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ijres.org [ijres.org]

- 3. improvedpharma.com [improvedpharma.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. â©1236⪠Solubility Measurements [doi.usp.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. youtube.com [youtube.com]

- 11. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scienceready.com.au [scienceready.com.au]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 16. who.int [who.int]

- 17. uspnf.com [uspnf.com]

- 18. oecd.org [oecd.org]

- 19. filab.fr [filab.fr]

A Technical Guide to the Spectroscopic Characterization of 1-Isobutyrylpiperidine-4-carboxylic acid